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Compound of Interest

Compound Name:
(5-Bromo-2-hydroxy-phenyl)-(1-

phenyl-1H-pyrazol-4-yl)ketone

CAS No.: 68287-72-9

Cat. No.: B1269927 Get Quote

Executive Summary
Pyrazole (1,2-diazole) represents a "privileged scaffold" in modern medicinal chemistry and

agrochemistry.[1] Its unique five-membered heteroaromatic structure—containing two adjacent

nitrogen atoms—confers amphoteric properties, distinct tautomeric equilibria, and versatile

coordination modes.[2] This guide provides a rigorous analysis of the physicochemical

properties, reactivity profiles, and synthetic methodologies of pyrazoles, tailored for high-level

research and drug development applications.

Molecular Architecture & Physical Properties[2][3]
[4]
Electronic Structure and Aromaticity
Pyrazole (

) is a planar,

-excessive heterocycle with 6

-electrons obeying Hückel’s rule (
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).[3]

N1 (Pyrrole-like): Contributes two electrons to the

-system via an unhybridized p-orbital. This nitrogen is hydrogen-bond donating (HBD).

N2 (Pyridine-like): Contributes one electron to the

-system. The lone pair resides in an

orbital orthogonal to the

-system, making it basic and hydrogen-bond accepting (HBA).

Crystallographic Metrics: Single-crystal X-ray diffraction studies reveal bond length alternations

indicative of delocalization, though less symmetric than benzene.

N1–N2 Bond: ~1.34–1.36 Å (Intermediate between single and double bond).

C3–C4 / C4–C5 Bonds: Typical aromatic range (~1.37–1.41 Å).

Annular Tautomerism
One of the most critical features of N-unsubstituted pyrazoles is annular tautomerism

(prototropy).[4] The proton oscillates between N1 and N2, creating an equilibrium between 3-

substituted and 5-substituted isomers.[4]

Solvent Effects: In non-polar solvents, pyrazoles often form cyclic dimers or trimers via

intermolecular hydrogen bonds.[5] In polar protic solvents (e.g., water, MeOH), the solvent

mediates the proton transfer.

Substituent Effects:

Electron-Withdrawing Groups (EWG): Generally favor the tautomer where the proton is on

the nitrogen closer to the EWG (stabilizing the lone pair on the adjacent N).

Steric Bulk: Large groups at positions 3/5 favor the tautomer that minimizes steric clash

with the N-H.
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Visualization: Tautomeric Equilibrium
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Caption: Dynamic equilibrium between 3- and 5-substituted pyrazole tautomers mediated by

proton transfer.

Chemical Reactivity & Protocols
Acid-Base Chemistry (Amphotericity)
Pyrazoles are amphoteric, acting as both weak bases and weak acids.[6] This duality is

exploited in salt formation and metal coordination.

Table 1: Comparative pKa Values of Pyrazole Derivatives
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Compound
pKa (Conjugate
Acid, BH⁺)

pKa (Acidity, NH) Electronic Effect

Pyrazole 2.52 14.21 Reference

3-Methylpyrazole 3.56 15.0
EDG (+I) increases

basicity

3-Nitropyrazole -4.66 9.67

EWG (-M/-I)

drastically reduces

basicity

4-Bromopyrazole 0.64 12.4
Weak EWG reduces

basicity

1-Methylpyrazole 2.06 N/A
No acidic NH; basicity

drops slightly

Note: Values are approximate aqueous pKa. EWG = Electron Withdrawing Group; EDG =

Electron Donating Group.

Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes EAS preferentially at the C4 position.

Mechanism: Attack at C4 generates a resonance-stabilized sigma complex that preserves

the integrity of the two nitrogen atoms better than attack at C3 or C5.

Conditions: Nitration (

), Halogenation (

or

), and Sulfonation occur readily.

Visualization: Reactivity Map
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Caption: Reactivity hotspots on the pyrazole scaffold. C4 is the primary site for electrophilic

substitution.

Experimental Protocol: Regioselective N-Alkylation
N-alkylation often produces mixtures of regioisomers (1,3- vs 1,5-substituted products) due to

tautomerism.

Standard Protocol (Base-Mediated):

Reagents: Pyrazole derivative (1.0 eq), Alkyl Halide (1.1 eq),

or

(1.2 eq).

Solvent: DMF or Acetonitrile (anhydrous).

Procedure:

Dissolve pyrazole in solvent under

atmosphere.

Add base at 0°C; stir for 30 min (deprotonation).

Add alkyl halide dropwise.

Warm to RT and monitor by TLC/LC-MS.
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Regiocontrol Insight: Alkylation generally favors the less sterically hindered nitrogen (yielding

the 1,3-isomer) or the nitrogen with higher electron density, depending on the transition state.

Synthesis & Manufacturing
Knorr Pyrazole Synthesis
The condensation of hydrazines with 1,3-dicarbonyl compounds is the industry standard for

generating the pyrazole core.[7]

Visualization: Knorr Synthesis Workflow
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Caption: Step-wise mechanism of the Knorr Pyrazole Synthesis from 1,3-dicarbonyls and

hydrazines.

Critical Considerations:

Regioselectivity: Using unsymmetrical 1,3-dicarbonyls with substituted hydrazines yields

regioisomers. The major product is usually dictated by the attack of the more nucleophilic

hydrazine nitrogen on the more electrophilic carbonyl carbon.

Paal-Knorr Distinction: While often conflated, Paal-Knorr strictly refers to 1,4-dicarbonyl

condensations (yielding pyrroles). The 1,3-dicarbonyl condensation is the Knorr Pyrazole

Synthesis.[8]

Medicinal Chemistry Applications
Bioisosterism and Scaffold Hopping
Pyrazoles are frequently used as bioisosteres for:
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Phenyl rings: To improve solubility and lower LogP (lipophilicity).

Imidazoles/Triazoles: To modulate pKa and metabolic stability (CYP450 inhibition).

Drug Case Studies
Celecoxib (Celebrex): A 1,5-diarylpyrazole. The pyrazole core serves as a rigid scaffold

orienting the sulfonamide and phenyl groups to selectively bind the COX-2 active site.

Rimonabant: Utilizes the pyrazole core to antagonize the CB1 receptor.

Sildenafil (Viagra): Contains a pyrazolo[4,3-d]pyrimidine fused system, mimicking the purine

ring of cGMP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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